molecular formula C17H15NO5S B2673126 ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate CAS No. 866152-97-8

ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate

Cat. No. B2673126
CAS RN: 866152-97-8
M. Wt: 345.37
InChI Key: REGZNPJYCLZAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Indole Derivatives

This compound could be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of the structure of this compound, has been reported to have antimicrobial activity . This could make it useful in the development of new antimicrobial drugs .

Antiviral Activity

In addition to its antimicrobial properties, the 1,2,4-benzothiadiazine-1,1-dioxide ring has also been reported to have antiviral activity . This suggests potential applications in the treatment of viral infections .

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antihypertensive activity . This could make it a candidate for the development of new antihypertensive drugs .

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic activity . This suggests potential applications in the treatment of diabetes .

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This could make it a candidate for the development of new anticancer drugs .

KATP Channel Activators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have activity as a KATP channel activator . KATP channels are involved in many physiological processes, including insulin secretion, neuronal excitability, and vascular tone, suggesting potential applications in these areas .

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with activity as an AMPA receptor modulator . AMPA receptors are involved in fast synaptic transmission in the central nervous system, suggesting potential applications in the treatment of neurological disorders .

properties

IUPAC Name

ethyl 2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-2-23-17(20)13-8-4-3-7-12(13)11-18-16(19)14-9-5-6-10-15(14)24(18,21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZNPJYCLZAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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